- The discovery of a series of N-substituted 3-(4-piperidinyl)-1,3-benzoxazolinones and oxindoles as highly brain penetrant, selective muscarinic M1 agonistsBioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5434-5438,
Cas no 95233-12-8 (4-Methoxycyclohexanecarboxylic acid)
95233-12-8 structure
4-Methoxycyclohexanecarboxylic acid Properties
Names and Identifiers
-
- 4-Methoxycyclohexanecarboxylic acid
- 4-methoxy-cyclohexane carboxylic acid
- Cyclohexanecarboxylicacid, 4-methoxy-
- 1-Formyl-4-methoxy-cyclohexen-(3)
- 4-Formyl-methoxycyclohexen
- 4-methoxy-1-cyclohexanecarboxylic acid
- 4-Methoxy-cyclohex-3-encarbaldehyd
- 4-methoxycyclohex-3-ene carbaldehyde
- 4-methoxy-cyclohex-3-ene-1-carbaldehyde
- 4-Methoxycyclohexanecarboxylic acid, Mixture of cis and trans
- 4-methoxycyclohexylcarboxylic acid
- 4-Methoxycyclohexanecarboxylic acid (ACI)
- 4-(Methyloxy)cyclohexanecarboxylic acid
- 4-methoxycyclohexanecarboxylic acid
- trans-4-methoxycyclohexanecarboxylic acid
- AKOS025396091
- WKILSRYNRQGRMA-KNVOCYPGSA-N
- Trans-4-methoxycyclohexane carboxylic acid
- SB15660
- 73873-59-3
- SB15661
- Cyclohexanecarboxylic acid, 4-methoxy-, trans-
- EN300-6770515
- Cyclohexanecarboxylic acid, 4-methoxy-
- SCHEMBL19501517
- 4-METHOXYCYCLOHEXANECARBOXYLIC ACID
- 4-methoxycylcohexanecarboxylic acid
- EN300-107566
- (1s,4s)-4-Methoxycyclohexane-1-carboxylic acid
- rel-(1S,4S)-4-Methoxycyclohexanecarboxylic acid
- P10061
- SCHEMBL22861392
- Cyclohexanecarboxylic acid, 4-methoxy-, cis-
- P15709
- VDA23312
- (1r,4r)-4-methoxycyclohexane-1-carboxylic acid
- cis-4-methoxycyclohexane-1-carboxylic acid
- 4-methoxy-cyclohexanecarboxylic acid
- P12782
- rac-(1s,4s)-4-methoxycyclohexane-1-carboxylic
- Cyclohexanecarboxylicacid,4-methoxy-
- TS-02102
- trans-4-methoxycyclohexane-1-carboxylic acid
- cis-4-methoxycyclohexanecarboxylic acid
- AKOS027336855
- SB15662
- YCA87359
- SY042447
- WKILSRYNRQGRMA-LJGSYFOKSA-N
- CS-0049674
- DS-8521
- 4-methoxycyclohexane carboxylic acid
- EN300-6770565
- Z607808400
- AKOS015894344
- 95233-12-8
- MFCD00074992
- AS-52811
- DA-41523
- 4-methoxycyclohexane-1-carboxylic Acid
- MFCD27928131
- 4-Methoxycyclohexanoic acid
- SCHEMBL2444574
- SCHEMBL1979948
- CS-0043916
- MFCD20488929
- YCA87361
- SCHEMBL13088445
- SY099517
- CS-0054432
- DTXSID801347396
- 73873-61-7
- SCHEMBL322695
- +Expand
-
- MFCD00074992
- WKILSRYNRQGRMA-UHFFFAOYSA-N
- 1S/C8H14O3/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
- O=C(C1CCC(OC)CC1)O
Computed Properties
- 158.09400
- 1
- 3
- 2
- 158.094294304g/mol
- 11
- 424
- 0
- 0
- 0
- 0
- 2
- 1
- -2.3
- 8
- 0
- 228
Experimental Properties
- 1.27620
- 46.53000
- n20/D 1.4687(lit.)
- 266.6℃ at 760 mmHg
- Fahrenheit: 235.4 ° f
Celsius: 113 ° c - Not determined
4-Methoxycyclohexanecarboxylic acid Security Information
- GHS07
- 3
- 26-37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- 36/37/38
- Warning
4-Methoxycyclohexanecarboxylic acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-Methoxycyclohexanecarboxylic acid Price
4-Methoxycyclohexanecarboxylic acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Tetrahydrofuran , Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase
Reference
- Separation of cis/trans-cyclohexanecarboxylates by enzymic hydrolysis: preference for diequatorial isomersTetrahedron Letters, 1996, 37(50), 9029-9032,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Water ; 1 MPa, rt → 55 °C; 1.5 h, 55 °C
Reference
- In Situ Synthesis of Chitin-Derived Rh/N-C Catalysts: Efficient Hydrogenation of Benzoic Acid and DerivativesACS Sustainable Chemistry & Engineering, 2017, 5(11), 9894-9902,
Synthetic Circuit 4
Reaction Conditions
Reference
- Preparation of carbamoylcarboxamides as anticancer, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- Preparation of cephem derivatives as antibacterial agents, Japan, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Naphthoquinone derivatives, European Patent Organization, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium , Ruthenium Solvents: Water ; 3 h, 0.4 MPa, 85 °C
Reference
- RuPd Alloy Nanoparticles Supported on N-Doped Carbon as an Efficient and Stable Catalyst for Benzoic Acid HydrogenationACS Catalysis, 2015, 5(5), 3100-3107,
4-Methoxycyclohexanecarboxylic acid Raw materials
- p-Anisic acid
- methyl 4-methoxycyclohexane-1-carboxylate, Mixture of diastereomers
- Ethyl 4-methoxycyclohexane-1-carboxylate
4-Methoxycyclohexanecarboxylic acid Preparation Products
4-Methoxycyclohexanecarboxylic acid Related Literature
-
Brian Capon Q. Rev. Chem. Soc. 1964 18 45
-
2. Index of subjects, 1949
-
Martin Golkowski,Gayani K. Perera,Venkata Narayana Vidadala,Kayode K. Ojo,Wesley C. Van Voorhis,Dustin J. Maly,Shao-En Ong Mol. Omics 2018 14 26
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95233-12-8)4-Methoxycyclohexanecarboxylic acid
99%/99%
5g/25g
186.0/692.0